

Application Notes and Protocols: 1V209-Cholesterol Liposome Preparation for In Vivo Studies

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Compound of Interest

Compound Name: 1V209

Cat. No.: B1194546

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Introduction

1V209 is a potent small-molecule agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune system. Activation of TLR7 can lead to a robust anti-tumor immune response. However, systemic administration of TLR7 agonists is often associated with inflammatory side effects. To overcome this limitation, a novel drug delivery system utilizing cholesterol-conjugated **1V209** incorporated into liposomes (**1V209-Cho-Lip**) has been developed. This approach enhances delivery to lymph nodes, the primary sites of immune response initiation, thereby improving efficacy and reducing systemic toxicity.^{[1][2]} These application notes provide detailed protocols for the preparation, characterization, and in vivo application of **1V209**-cholesterol liposomes.

Data Presentation

Table 1: Physicochemical Characteristics of 1V209-Cho-Lip

Parameter	Value	Method	Reference
Mean Diameter	~110 nm	Dynamic Light Scattering (DLS)	[3]
Morphology	Spherical	Field Emission Transmission Electron Microscopy (FE-TEM)	[3]

Table 2: Summary of In Vivo Antitumor Efficacy of 1V209-Cho-Lip

Cancer Model	Treatment	Outcome	Key Findings	Reference
CT26 Colorectal Cancer	1V209-Cho-Lip	Inhibition of tumor progression	Induced effective DC activation and CD8+ T cell responses.	[1][2]
4T1 Breast Cancer	1V209-Cho-Lip	Inhibition of tumor progression	---	[1][2]
Pan02 Pancreatic Cancer	1V209-Cho-Lip	Inhibition of tumor progression	---	[1][2]
Various Tumor Models	1V209-Cho-Lip + Radiotherapy	Significantly inhibited tumor growth	Synergistic activation of the inflammasome pathway in DCs.	

Experimental Protocols

Protocol 1: Synthesis of 1V209-Cholesterol (1V209-Cho) Conjugate

Materials:

- **1V209**
- Cholesterol
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- Boc-GABA (tert-Butoxycarbonyl-γ-aminobutyric acid)
- Dichloromethane (DCM)
- Standard synthesis and purification equipment (glassware, magnetic stirrer, rotary evaporator, chromatography system)

Procedure:

- Dissolve cholesterol (1 equivalent), EDCI (2 equivalents), and DMAP (0.1 equivalents) in DCM.
- To the solution, add Boc-GABA (1.2 equivalents).
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Purify the resulting Boc-GABA-cholesterol conjugate using column chromatography.
- Deprotect the Boc group to yield GABA-cholesterol.
- Conjugate the GABA-cholesterol to **1V209** using an appropriate coupling chemistry.
- Purify the final **1V209**-Cho conjugate.

Protocol 2: Preparation of **1V209**-Cholesterol Liposomes (**1V209**-Cho-Lip)

Materials:

- **1V209**-Cho conjugate

- Phospholipids (e.g., DSPC, DMPC)
- Cholesterol (optional, for modulating membrane fluidity)
- Organic solvent (e.g., chloroform, methanol)
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Water bath sonicator

Procedure (Thin-Film Hydration Method):

- Dissolve the **1V209**-Cho conjugate and other lipids (if applicable) in an organic solvent in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
- Alternatively, sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
- Store the prepared **1V209**-Cho-Lip suspension at 4°C.

Protocol 3: Characterization of 1V209-Cho-Lip

1. Size and Polydispersity Index (PDI) Measurement:

- Instrument: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute a small aliquot of the liposome suspension in PBS.
 - Measure the particle size distribution and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

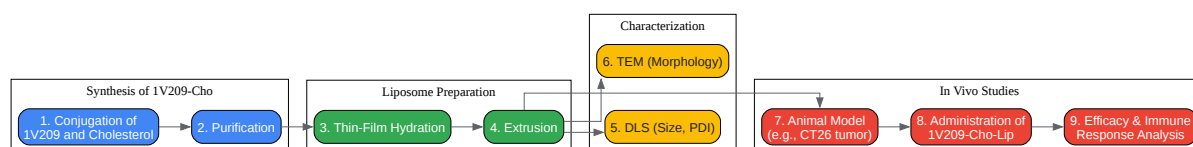
2. Morphology Observation:

- Instrument: Transmission Electron Microscope (TEM) or Field Emission TEM (FE-TEM)
- Procedure:
 - Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.
 - Negatively stain the sample with a suitable agent (e.g., uranyl acetate or phosphotungstic acid).
 - Allow the grid to air-dry.
 - Observe the morphology of the liposomes under the electron microscope.

3. In Vitro Assessment of Dendritic Cell (DC) Activation:

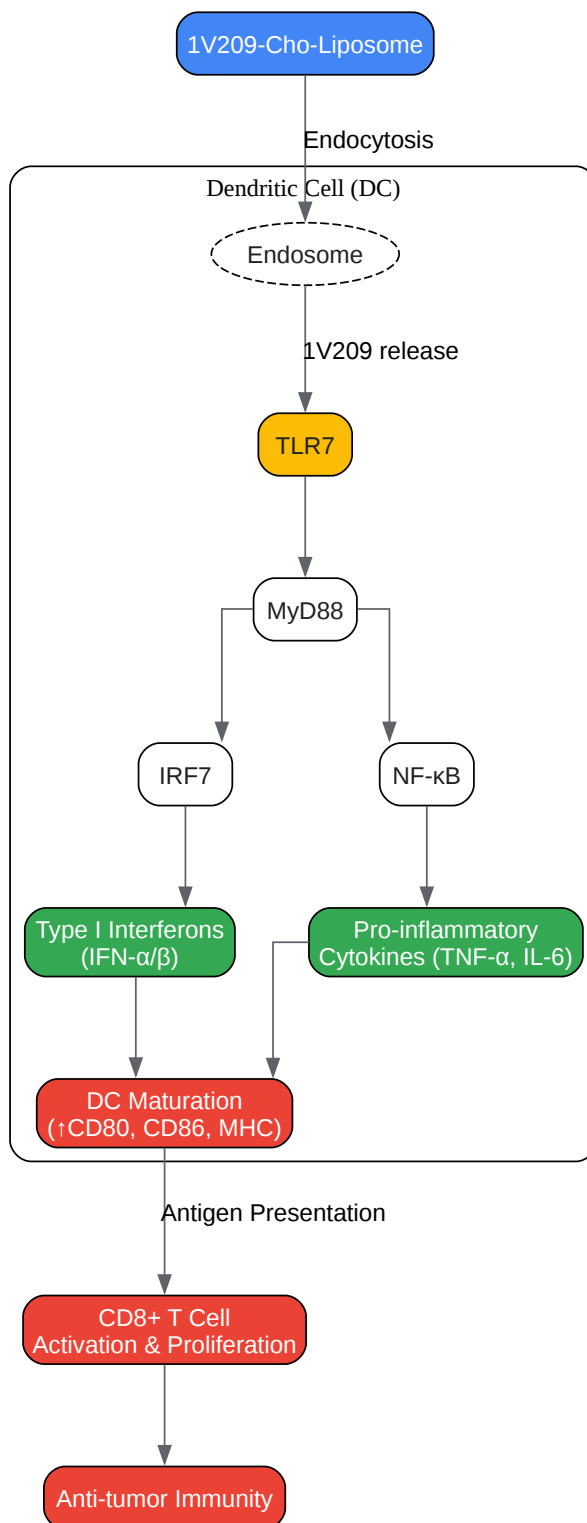
- Cell Line: Murine bone marrow-derived dendritic cells (BMDCs)
- Procedure:
 - Culture BMDCs in appropriate media.
 - Incubate the BMDCs with different concentrations of **1V209**-Cho-Lip, blank liposomes, or free **1V209** for 24-48 hours.
 - Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD40, CD80, CD86) and CD11c.
 - Analyze the expression of maturation markers on CD11c+ DCs using flow cytometry.

Visualizations



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Caption: Experimental workflow for **1V209**-cholesterol liposome preparation and evaluation.



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Caption: Proposed signaling pathway of **1V209**-Cho-Lip in dendritic cells.

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